

Industrial Applications of Methyl 2-Cyclohexylacetate: Application Notes and Protocols

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Compound of Interest

Compound Name: *methyl 2-cyclohexylacetate*

Cat. No.: *B083980*

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Introduction

Methyl 2-cyclohexylacetate is a versatile organic compound with a range of industrial applications, primarily valued for its pleasant aroma, solvent properties, and role as a chemical intermediate. This document provides detailed application notes and experimental protocols for its use in fragrances and as a solvent in chemical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 2-cyclohexylacetate** is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O ₂	[1]
Molecular Weight	156.22 g/mol	[1]
CAS Number	5726-19-2	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Fruity, floral	[2]
Boiling Point	182 °C (at 760 mmHg)	[3]
Density	~0.94 g/cm ³	[4]
Flash Point	66 °C (151 °F)	[2]
Solubility	Soluble in alcohols and most organic solvents; sparingly soluble in water.	[2][5]

Application in the Fragrance Industry

Methyl 2-cyclohexylacetate is utilized as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[2] Its characteristic fresh, fruity, and slightly floral aroma makes it a valuable component in fragrance formulations.[2]

Application Note: Use in a Floral-Fruity Fragrance Accord

Methyl 2-cyclohexylacetate can be incorporated as a middle note in fragrance compositions to impart a bright and diffusive character. It blends well with other floral and fruity notes, enhancing the overall complexity and longevity of the scent.

Example Formulation: A simplified floral-fruity fragrance accord is presented in Table 2.

Ingredient	CAS Number	Percentage (w/w)	Odor Description
Hedione (Methyl dihydrojasmonate)	24851-98-7	20%	Floral, jasmine
Iso E Super	54464-57-2	15%	Woody, ambery
Linalool	78-70-6	10%	Floral, citrus, woody
Methyl 2-cyclohexylacetate	5726-19-2	10%	Fruity, floral
Galaxolide (50% in IPM)	1222-05-5	10%	Musky, clean
Benzyl Acetate	140-11-4	5%	Fruity, jasmine
Ethyl Linalool	10339-55-6	5%	Floral, fresh
Terpineol	8000-41-7	5%	Piney, lilac
Dipropylene Glycol (DPG)	25265-71-8	20%	Solvent

Experimental Protocol: Stability Testing of a Fragrance in a Cosmetic Lotion

This protocol outlines a method for assessing the stability of a fragrance oil containing **methyl 2-cyclohexylacetate** in a cosmetic lotion base.

Objective: To evaluate the physical and chemical stability of the fragranced lotion under accelerated aging conditions.

Materials:

- Cosmetic lotion base (unfragranced)
- Fragrance oil containing a known concentration of **methyl 2-cyclohexylacetate**
- Glass jars with airtight lids

- Oven capable of maintaining $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$
- Refrigerator capable of maintaining $4^{\circ}\text{C} \pm 2^{\circ}\text{C}$
- pH meter
- Viscometer
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Prepare a batch of the cosmetic lotion.
 - Incorporate the fragrance oil into the lotion base at a predetermined concentration (e.g., 0.5% w/w) and mix until homogeneous.
 - Package the fragranced lotion into multiple glass jars.
 - Keep a sample of the unfragranced lotion base as a control.
- Storage Conditions:
 - Store samples under the following conditions for a period of 12 weeks:
 - Room temperature ($25^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
 - Elevated temperature ($40^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
 - Refrigerated ($4^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
 - Freeze-thaw cycling (-10°C for 24 hours followed by 25°C for 24 hours, for three cycles)
- Evaluation:
 - At time points 0, 2, 4, 8, and 12 weeks, evaluate the samples for the following parameters:

[6]

- Physical Stability: Assess for any changes in color, odor, appearance, and signs of phase separation.[7]
- pH: Measure the pH of the lotion.
- Viscosity: Measure the viscosity of the lotion.
- Chemical Stability (GC-MS Analysis):
 - Extract the fragrance from the lotion using a suitable solvent (e.g., hexane).
 - Analyze the extract by GC-MS to quantify the concentration of **methyl 2-cyclohexylacetate** and identify any potential degradation products.

Expected Outcome: A stable formulation will show minimal changes in its physical and chemical properties throughout the study period. Significant changes in odor, color, pH, viscosity, or a decrease in the concentration of **methyl 2-cyclohexylacetate** would indicate instability.

Application as a Solvent in Hydrogen Peroxide Production

Methyl 2-cyclohexylacetate serves as a crucial solvent in the anthraquinone process for the industrial production of hydrogen peroxide.[8] It is a component of the "working solution" that dissolves the anthraquinone derivative (e.g., 2-ethylanthraquinone).[9]

Application Note: Role in the Anthraquinone Process

In this process, the anthraquinone in the working solution is hydrogenated to form hydroquinone. The working solution is then oxidized with air, which converts the hydroquinone back to anthraquinone and produces hydrogen peroxide. The hydrogen peroxide is subsequently extracted with water. The high solvency of **methyl 2-cyclohexylacetate** for both the quinone and hydroquinone forms is critical for the efficiency of this cyclic process.[9] A patent describes a working solution containing trimethylbenzene, trioctyl phosphate, tetrabutyl urea, and 2-methylcyclohexyl acetate, which can dissolve high concentrations of the reaction carrier.[9]

Experimental Protocol: Laboratory-Scale Simulation of the Anthraquinone Process

This protocol provides a conceptual framework for a laboratory-scale simulation to evaluate the performance of a working solution containing **methyl 2-cyclohexylacetate**.

Objective: To assess the hydrogenation of 2-ethylanthraquinone in a working solution and the subsequent oxidation to produce hydrogen peroxide.

Materials:

- 2-Ethylanthraquinone (EAQ)
- **Methyl 2-cyclohexylacetate**
- Co-solvent (e.g., trimethylbenzene)
- Palladium on alumina ($\text{Pd}/\text{Al}_2\text{O}_3$) catalyst
- Hydrogen gas
- Compressed air
- High-pressure reactor (autoclave)
- Gas dispersion tube
- Extraction funnel

Procedure:

- Preparation of the Working Solution:
 - Prepare a working solution by dissolving a known concentration of 2-ethylanthraquinone (e.g., 150 g/L) in a mixture of **methyl 2-cyclohexylacetate** and a co-solvent.^[9]
- Hydrogenation:

- Charge the high-pressure reactor with the working solution and the Pd/Al₂O₃ catalyst.
- Seal the reactor and purge with nitrogen, followed by hydrogen.
- Pressurize the reactor with hydrogen (e.g., 0.2 MPaG) and heat to the desired temperature (e.g., 45°C).[9]
- Stir the reaction mixture to ensure good catalyst suspension and gas-liquid contact.
- Monitor the reaction progress by measuring hydrogen uptake.
- Once the desired degree of hydrogenation is achieved, cool the reactor and vent the hydrogen.
- Oxidation:
 - Transfer the hydrogenated working solution to a separate vessel equipped with a gas dispersion tube.
 - Bubble compressed air through the solution at a controlled rate and temperature (e.g., 45°C).[9]
 - Monitor the oxidation process by observing the color change of the solution (from the hydroquinone back to the quinone form).
- Extraction:
 - Transfer the oxidized working solution to an extraction funnel.
 - Add deionized water and shake to extract the hydrogen peroxide into the aqueous phase.
 - Separate the aqueous layer containing the hydrogen peroxide.
- Analysis:
 - Determine the concentration of hydrogen peroxide in the aqueous extract using a suitable analytical method (e.g., titration with potassium permanganate).

- Analyze the organic working solution to determine the concentration of EAQ and its hydrogenated form to assess the efficiency of the cycle.

Synthesis of Methyl 2-Cyclohexylacetate

The industrial synthesis of **methyl 2-cyclohexylacetate** is typically a two-step process involving the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by the esterification of the alcohol with acetic acid.^[8]^[10]

Experimental Protocol: Two-Step Laboratory Synthesis

Step 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol

Objective: To synthesize 2-methylcyclohexanol by the catalytic hydrogenation of o-cresol.

Materials:

- o-Cresol
- Raney Nickel (catalyst)
- Ethanol (solvent)
- High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
- Filter paper

Procedure:

- In the reaction vessel of the hydrogenation apparatus, dissolve o-cresol in ethanol.
- Carefully add the Raney Nickel catalyst to the solution.
- Seal the apparatus and purge with nitrogen, followed by hydrogen.
- Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar).^[8]
- Heat the reaction mixture to the target temperature (e.g., 140°C) with stirring.^[8]

- Maintain the reaction under these conditions for a set time (e.g., 6 hours), monitoring the hydrogen uptake.[8]
- After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the Raney Nickel catalyst.
- Remove the ethanol solvent from the filtrate under reduced pressure to obtain crude 2-methylcyclohexanol.

Step 2: Esterification of 2-Methylcyclohexanol with Acetic Acid

Objective: To synthesize **methyl 2-cyclohexylacetate** by the esterification of 2-methylcyclohexanol.

Materials:

- 2-Methylcyclohexanol (from Step 1)
- Glacial acetic acid
- Sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 2-methylcyclohexanol and an excess of glacial acetic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid.

- Heat the mixture to reflux for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the excess acid by washing the mixture with saturated sodium bicarbonate solution in a separatory funnel.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **methyl 2-cyclohexylacetate** by fractional distillation under reduced pressure.

Quality Control and Analysis

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a synthesized or commercial sample of **methyl 2-cyclohexylacetate**.

Materials:

- **Methyl 2-cyclohexylacetate** sample
- High-purity solvent (e.g., hexane or dichloromethane)
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

GC-MS Conditions:

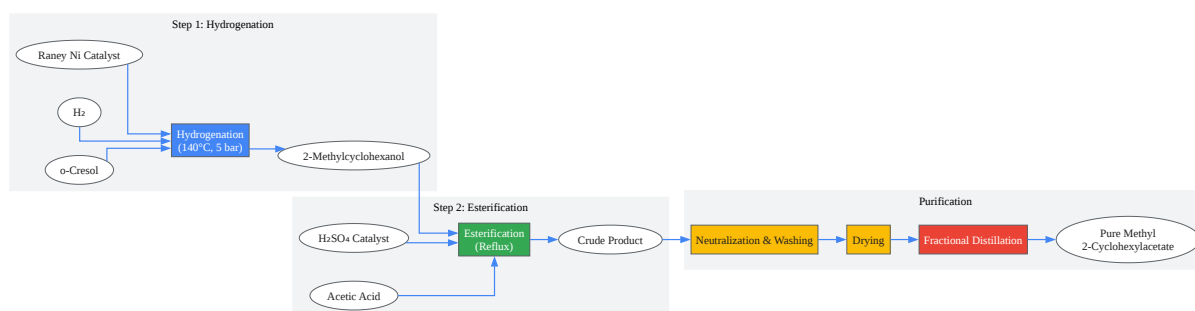
- Injector Temperature: 250°C

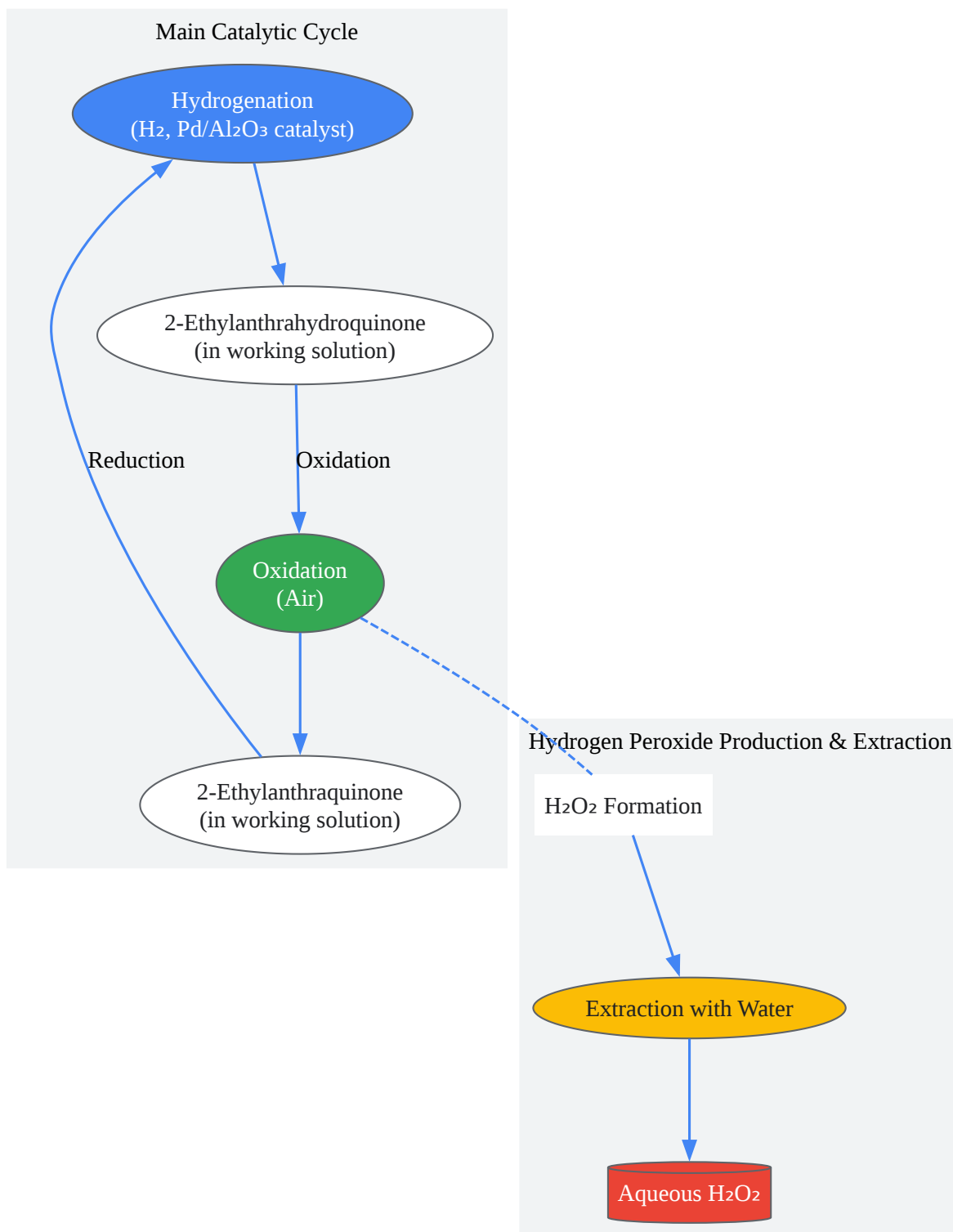
- Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MSD Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Range: m/z 40-300

Procedure:

- Sample Preparation: Prepare a dilute solution of the **methyl 2-cyclohexylacetate** sample in the chosen solvent (e.g., 1 mg/mL).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
- Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
- Data Analysis:
 - Identify the peak corresponding to **methyl 2-cyclohexylacetate** based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.
 - Calculate the purity of the sample by determining the area percentage of the **methyl 2-cyclohexylacetate** peak relative to the total area of all peaks in the chromatogram.

Visualizations





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